molecular formula C15H30ClNO4 B101004 Octanoyl carnitine hydrochloride CAS No. 18822-86-1

Octanoyl carnitine hydrochloride

Cat. No. B101004
CAS RN: 18822-86-1
M. Wt: 323.85 g/mol
InChI Key: MYMFUYYXIJGKKU-UHFFFAOYSA-N
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Description

Octanoyl-L-carnitine hydrochloride is a derivative of L-carnitine, a naturally occurring amino acid known for its role in the transport of fatty acids into the mitochondria for energy production . It is a complex molecule composed of a long carbon chain (octanoyl) attached to the amino acid L-carnitine . The hydrochloride (Hcl) group is added to improve the solubility of the compound and increase its bioavailability .


Synthesis Analysis

Acylcarnitines, including Octanoyl-L-carnitine, are derived from their corresponding acyl coenzyme A (acyl-CoA) analogs through exchange of acyl groups between coenzyme A and L-carnitine by the action of a series of carnitine acyl-transferases . These transferases have overlapping chain length specificity for the various acyl groups, ranging from 2 carbons (acetyl) to over 18 carbons (stearoyl) in length .


Molecular Structure Analysis

The empirical formula of Octanoyl-L-carnitine hydrochloride is C15D3H27ClNO4 . Its molecular weight is 326.87 .


Chemical Reactions Analysis

Acylcarnitines are the catabolic end products of fatty acids and several branched-chain amino acids that are utilized to generate cellular energy . They are derived from their corresponding acyl coenzyme A (acyl-CoA) analogs through exchange of acyl groups between coenzyme A and L-carnitine by the action of a series of carnitine acyl-transferases .


Physical And Chemical Properties Analysis

Octanoyl-L-carnitine hydrochloride is a powder form compound . It has a molecular weight of 326.87 .

Scientific Research Applications

Enzymatic Functions and Properties

Octanoyl carnitine hydrochloride is closely linked to the study of carnitine acyltransferases, which are essential in fatty acid metabolism. Research on purified carnitine acyltransferases from mouse liver peroxisomes highlights the functional significance of these enzymes, including carnitine octanoyltransferase. This enzyme exhibits specific kinetic properties, favoring medium-chain acylcarnitine formation, indicative of its role in acylcarnitine synthesis (Farrell, Fiol, Reddy, & Bieber, 1984). A similar study comparing carnitine acyltransferase activities in rat liver peroxisomes and microsomes also contributes to understanding these enzymes' role in different cellular compartments (Markwell, Tolbert, & Bieber, 1976).

Metabolic Disorders and Diagnostic Applications

Octanoyl carnitine is significant in diagnosing and understanding metabolic disorders like medium-chain acyl-CoA dehydrogenase deficiency. A study described a method for detecting octanoyl-carnitine in urine, providing a reliable means for diagnosing this condition (Bhuiyan, Watmough, Turnbull, Aynsley-Green, Leonard, & Bartlett, 1987). Additionally, research on the quantification of plasma carnitine and acylcarnitines using high-performance liquid chromatography-tandem mass spectrometry is crucial for investigating suspected inherited disorders of mitochondrial fatty acid oxidation, highlighting the importance of octanoyl carnitine in metabolic profiling (Morand, Donzelli, Haschke, & Krähenbühl, 2013).

Transport and Cellular Uptake

The study of carnitine transporters, such as OCTN2, is crucial in understanding how octanoyl carnitine and related compounds are absorbed and distributed within the body. One study focusing on the sodium-dependent carnitine transporter OCTN2 provides insights into the mechanisms of carnitine transport and its relation to primary carnitine deficiency (Tamai, Ohashi, Nezu, Yabuuchi, Oku, Shimane, Sai, & Tsuji, 1998).

Biological Impact and Exercise Physiology

Research has also explored the role of medium-chain acylcarnitines, including octanoyl carnitine, in exercise physiology. A study identifying biomarkers of moderately intense exercise found that medium and long-chain acylcarnitines, such as octanoyl-carnitine, dominate the metabolite pattern in humans during moderate intensity exercise, supporting lipid oxidation (Lehmann, Zhao, Weigert, Simon, Fehrenbach, Fritsche, Machann, Schick, Wang, Hoene, Schleicher, Häring, Xu, & Nieß, 2010).

Molecular and Structural Studies

Structural studies of enzymes like carnitine octanoyltransferase provide insights into substrate specificity and catalytic mechanisms, crucial for understanding the molecular basis of octanoyl carnitine's function. The crystal structure of mouse carnitine octanoyltransferase, showing differences in the acyl group binding pocket compared to carnitine acetyltransferase, is a key example (Jogl, Hsiao, & Tong, 2005).

Safety And Hazards

Octanoyl-L-carnitine hydrochloride may cause skin irritation and serious eye damage . It is also fatal if inhaled . Therefore, it is recommended to use personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Octanoyl-L-carnitine hydrochloride is commonly used for its potential benefits in the field of sports nutrition and exercise science . It has also been studied for its potential therapeutic effects in the treatment of various health conditions . Future studies may investigate the concentration of acylcarnitines in a fasted cohort of patients with mitochondrial myopathy, in other body fluids, such as urine, which has more constant concentration of metabolites .

properties

IUPAC Name

(3-carboxy-2-octanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMFUYYXIJGKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3671-77-0 (Parent)
Record name Octanoylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

323.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanoyl carnitine hydrochloride

CAS RN

14919-35-8
Record name Octanoylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Yurdagul, M Subramanian, X Wang, SB Crown… - Cell metabolism, 2020 - cell.com
Continual efferocytic clearance of apoptotic cells (ACs) by macrophages prevents necrosis and promotes injury resolution. How continual efferocytosis is promoted is not clear. Here, we …
Number of citations: 237 www.cell.com
A Esfandiary - 2018 - jlupub.ub.uni-giessen.de
RVF occurs when mechanisms compensating an increased RV afterload eg caused by PH, pulmonary vascular stenosis, etc. are exhausted. We hypothesized that transition from …
Number of citations: 4 jlupub.ub.uni-giessen.de
T Minami, H Egami… - Bulletin of the …, 1972 - Tokyo Women's Medical College.
Number of citations: 0

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